molecular formula C12H8BrNO2 B13002512 5-(3-Bromophenyl)picolinic acid

5-(3-Bromophenyl)picolinic acid

Cat. No.: B13002512
M. Wt: 278.10 g/mol
InChI Key: PCHYYTCBYNHLKH-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a bromine atom attached to the phenyl ring, which is in turn connected to the picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)picolinic acid typically involves the bromination of picolinic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated picolinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)picolinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as THF are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins (ZFPs). The compound binds to these proteins, altering their structure and disrupting zinc binding, which inhibits their function . This mechanism is particularly relevant in the context of its potential antiviral and immunomodulatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)picolinic acid is unique due to the presence of the bromine atom on the phenyl ring, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in specific reactions and form unique complexes that are not possible with other picolinic acid derivatives.

Properties

Molecular Formula

C12H8BrNO2

Molecular Weight

278.10 g/mol

IUPAC Name

5-(3-bromophenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H8BrNO2/c13-10-3-1-2-8(6-10)9-4-5-11(12(15)16)14-7-9/h1-7H,(H,15,16)

InChI Key

PCHYYTCBYNHLKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=C(C=C2)C(=O)O

Origin of Product

United States

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